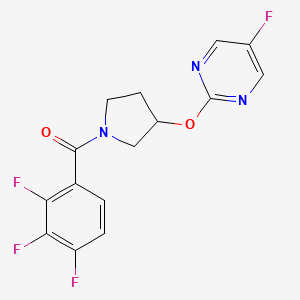
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. Characterization of the compound is usually done using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.Molecular Structure Analysis
The molecular formula of this compound is C13H12FN3O3. The InChI key is CNPBUEJWMFJTGF-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The various pyridopyrimidines are used on several therapeutic targets .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
The compound under discussion is a part of a broader category of chemicals with complex structures involving fluoropyrimidinyl, pyrrolidinyl, and trifluorophenyl moieties. These compounds are often synthesized through intricate chemical reactions and used in various research applications. For instance, a study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists containing this type of structure, highlighting its potential application in mood disorder treatments (Chrovian et al., 2018). Similarly, Huang et al. (2021) investigated the synthesis and crystal structure of related compounds, providing insights into their molecular structures through X-ray diffraction and DFT studies, which are crucial for understanding the physicochemical properties and potential applications of such compounds (Huang et al., 2021).
Antimicrobial and Anticancer Potential
Research into the biological activities of compounds with similar structures has revealed significant antimicrobial and anticancer potential. For example, the synthesis of oxime derivatives by Mallesha and Mohana (2014) explored the in vitro antibacterial and antifungal activities of compounds within this category, suggesting their possible use as antimicrobial agents (Mallesha & Mohana, 2014). Moreover, the work by Gouhar and Raafat (2015) on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation further underscores the potential of such compounds in cancer research (Gouhar & Raafat, 2015).
Tubulin Inhibition and Neuropathic Pain Treatment
The compound's structural analogs have also been identified as having unique mechanisms of action in cancer treatment, such as tubulin inhibition, which differs from the mechanisms of other well-known cancer drugs. Zhang et al. (2007) reported on the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which, like the compound , exhibit anticancer activity through a novel mechanism of tubulin inhibition (Zhang et al., 2007). Additionally, compounds with similar structures have been investigated for their analgesic effects in models of neuropathic pain, suggesting potential applications in pain management (Deseure et al., 2002).
Propiedades
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O2/c16-8-5-20-15(21-6-8)24-9-3-4-22(7-9)14(23)10-1-2-11(17)13(19)12(10)18/h1-2,5-6,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNYOXYOSVKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)
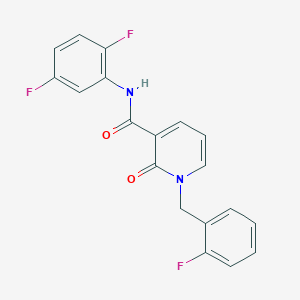
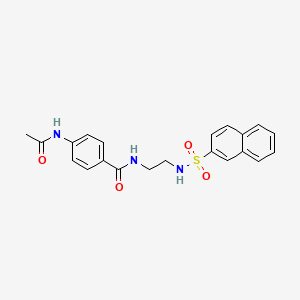
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)
![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

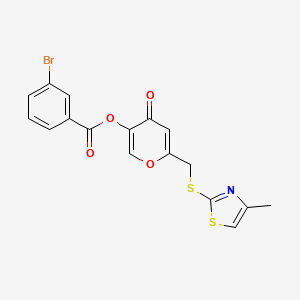
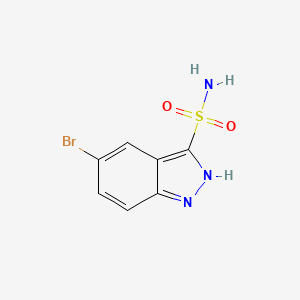
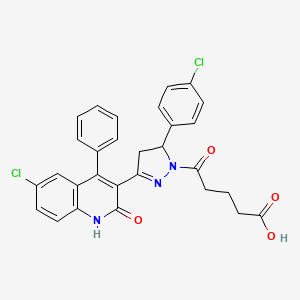

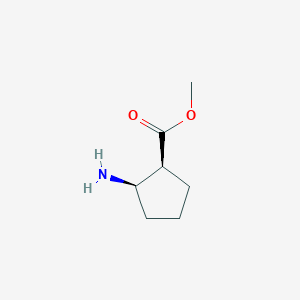
![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)